molecular formula C12H14Cl2N2O3 B3020010 METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE CAS No. 709009-14-3

METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE

Cat. No.: B3020010
CAS No.: 709009-14-3
M. Wt: 305.16
InChI Key: BRPRNXVNFZUABW-UHFFFAOYSA-N
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Description

METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE is a synthetic organic compound with a complex structure It is characterized by the presence of a methyl ester group, a dichlorophenyl group, and a carbamoyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE typically involves the reaction of 2,4-dichlorophenyl isocyanate with methyl 2-amino-2-methylpropanoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. Purification steps, including crystallization or chromatography, are often employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE can be compared with similar compounds such as:

    This compound: Similar structure but different substituents on the phenyl ring.

    This compound: Similar ester group but different carbamoyl substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-12(2,10(17)19-3)16-11(18)15-9-5-4-7(13)6-8(9)14/h4-6H,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPRNXVNFZUABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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